molecular formula C24H25N3O4S B6552183 methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040678-93-0

methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6552183
CAS No.: 1040678-93-0
M. Wt: 451.5 g/mol
InChI Key: SVLUDVKZSBXLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.15657746 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. Inhibiting AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE by binding to its peripheral anionic site . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . The compound also has the ability to prevent β-sheet aggregation and fibril formation, which are key processes in the pathogenesis of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific neural pathways involved. For instance, in the context of Alzheimer’s disease, enhanced cholinergic transmission can help mitigate cognitive decline .

Pharmacokinetics

These properties suggest that the compound could have good bioavailability .

Result of Action

The compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS (Reactive Oxygen Species) generation . Moreover, administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

Biological Activity

Methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C27H29N3O3S
Molecular Weight: 476.63 g/mol
CAS Number: 367913-81-3

The compound features a piperidine moiety, which is often associated with various biological activities, including receptor modulation and enzyme inhibition. Its unique structure allows for interaction with multiple biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction: The piperidine structure is known to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Cytotoxicity: Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Cytotoxicity and Anticancer Potential

Recent research has highlighted the cytotoxic effects of related compounds on various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (Colon Cancer)5.0Induces apoptosis via caspase activation
Compound BHL-60 (Leukemia)4.5Disrupts mitochondrial membrane potential

These findings suggest that this compound could exhibit similar properties due to its structural analogies with these compounds.

Case Studies

  • Study on Colon Cancer Cells:
    A study evaluated the effects of various piperidine derivatives on colon cancer cell lines (HCT116 and HT29). Results indicated that compounds with similar structures significantly reduced cell viability and induced apoptosis through caspase pathway activation .
  • Antimicrobial Activity:
    Another investigation assessed the antimicrobial properties of related compounds against bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionHigh
Blood-Brain Barrier PenetrationYes
Toxicity ProfileLow in non-malignant cells

These parameters indicate favorable characteristics for drug development, particularly for central nervous system targets.

Properties

IUPAC Name

methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-23(30)18-7-8-19-20(14-18)25-24(32)27(22(19)29)15-21(28)26-11-9-17(10-12-26)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLUDVKZSBXLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.